Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate
Description
Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate is a chiral compound featuring a benzyl ester backbone with dual functional groups: a benzyloxycarbonyl (Cbz) protected amine and a carbamoyl group linked to a methoxy-oxo-phenylpropane moiety.
Properties
IUPAC Name |
benzyl (3S)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGBERAZUMDJM-LOSJGSFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate, also known by its CAS number 97792-42-2, is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 724.7988 g/mol. The structure includes multiple functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C40H44N4O9 |
| Molecular Weight | 724.7988 g/mol |
| CAS Number | 97792-42-2 |
| Boiling Point | 985.3 °C at 760 mmHg |
| Density | 1.291 g/cm³ |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antineoplastic Properties : Some derivatives of benzyloxycarbonyl compounds have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may modulate inflammatory responses, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
Case Studies and Research Findings
- Cancer Research : A study demonstrated that compounds structurally related to this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Inflammatory Disease Models : In animal models of lung inflammation, compounds with similar benzyloxycarbonyl moieties reduced markers of inflammation significantly, suggesting a potential therapeutic role in managing inflammatory lung diseases .
- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that this compound can effectively bind to key proteins involved in cancer progression and inflammation, supporting its potential as a lead compound for drug development .
Scientific Research Applications
Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate is a complex organic compound with a unique combination of functional groups and stereochemistry. It contains a benzyloxy carbonyl group and a methoxy-oxo group, which contribute to its chemical reactivity and biological activity. This compound's specific structural features make it valuable for targeted therapeutic applications where specificity is crucial.
Potential Applications
This compound has potential applications in various fields. Research indicates it may exhibit significant biological activity, particularly in medicinal chemistry. Preliminary studies suggest potential applications in:
- Pharmaceutical research
- Agrochemicals
- Material science
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action, which helps to elucidate the compound's pharmacological profile and therapeutic potential. Potential interactions include:
- Enzyme inhibition
- Receptor binding
- Cellular signaling modulation
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-(2-carbamoylphenyl)carbamoylpropanoate | Contains carbamoyl group | Potential anti-cancer properties |
| Ethyl 3-(4-fluorophenyl)carbamoylpropanoate | Fluorine substitution | Enhanced lipophilicity |
| Propanamide derivatives | Varying alkane chains | Different solubility profiles |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several analogues documented in the evidence:
Key Observations :
- Protecting Groups : The target compound uses a Cbz group, while analogues like employ tert-butoxycarbonyl (Boc). Cbz is base-labile, whereas Boc requires acidic conditions for deprotection, impacting synthetic strategies .
- Substituent Effects: The bromophenyl and fluoro groups in enhance steric bulk and electronic effects compared to the target’s phenyl and methoxy groups.
- Stereochemistry : The 3S configuration in the target contrasts with the 2R,3R configuration in , which may influence enantioselective interactions in biological systems.
Pharmacological Potential
Although the target’s bioactivity is unspecified, structural analogues with benzyl carbamates (e.g., ) show promise as enzyme inhibitors. For instance, identifies a pyrazine-carboxylic acid derivative as a reverse transcriptase inhibitor, underscoring the role of carbamoyl groups in target binding. Similarly, benzo[h]chromene derivatives in exhibit antimycobacterial activity, suggesting that the target’s phenyl and methoxy groups could confer antimicrobial properties if tested.
Crystallographic and Physicochemical Properties
The brominated analogue in crystallizes in a monoclinic system (space group P2₁) with a density of 1.435 g/cm³. The absence of heavy atoms (e.g., Br, I) in the target may reduce its density and alter packing efficiency. Additionally, the Boc-protected compound in (MW 322.36) is smaller than the target, implying differences in solubility and permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
